Cas no 851879-25-9 (1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one)

1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one structure
851879-25-9 structure
商品名:1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one
CAS番号:851879-25-9
MF:C12H13N5OS
メガワット:275.33
CID:3107943
PubChem ID:4961845

1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
    • 1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one
    • 851879-25-9
    • SR-01000064753
    • EN300-12319
    • Z85921045
    • SR-01000064753-1
    • 1-[[4,5-Dihydro-4-(2-pyridinyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]-2-pyrrolidinone
    • 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
    • AKOS034636844
    • DTXSID301126448
    • インチ: InChI=1S/C12H13N5OS/c18-11-5-3-7-16(11)8-10-14-15-12(19)17(10)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2,(H,15,19)
    • InChIKey: DUBSWAMSQURHQL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 275.08408123Da
  • どういたいしつりょう: 275.08408123Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 92.9Ų

1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12319-0.05g
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9
0.05g
$64.0 2023-02-09
Enamine
EN300-12319-0.25g
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9
0.25g
$116.0 2023-02-09
Enamine
EN300-12319-2.5g
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9
2.5g
$614.0 2023-02-09
Enamine
EN300-12319-250mg
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9 90.0%
250mg
$116.0 2023-10-02
1PlusChem
1P019OGP-100mg
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9 95%
100mg
$160.00 2024-04-21
1PlusChem
1P019OGP-10g
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9 90%
10g
$1726.00 2023-12-16
Enamine
EN300-12319-500mg
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9 90.0%
500mg
$218.0 2023-10-02
Enamine
EN300-12319-2500mg
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9 90.0%
2500mg
$614.0 2023-10-02
Enamine
EN300-12319-1000mg
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9 90.0%
1000mg
$314.0 2023-10-02
Enamine
EN300-12319-10.0g
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
851879-25-9
10.0g
$1346.0 2023-02-09

1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one 関連文献

1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-oneに関する追加情報

1-{4-(Pyridin-2-yl)-5-Sulfanyl-4H-1,2,4-Triazol-3-Ylmethyl}Pyrrolidin-2-One: Structural Features and Emerging Applications in Chemical Biology

CAS No. 851879-25-9 represents a structurally unique organic compound with a complex heterocyclic framework that has garnered significant attention in modern medicinal chemistry research. The molecule's core architecture combines a pyrrolidinone ring system, a 1,2,4-triazole heterocycle, and a pyridine substituent, all interconnected through a sulfur-containing linkage (sulfanyl group). This hybrid structure provides multiple sites for functionalization and interaction with biological targets, making it a promising scaffold for drug discovery programs targeting infectious diseases and metabolic disorders.

The triazole ring system (4H-1,2,4-triazole) is a well-established pharmacophore in pharmaceutical sciences due to its ability to form hydrogen bonds and coordinate with metal ions. In this compound, the triazole is substituted at position 3 with a pyrrolidinone-derived side chain containing a chiral center at the pyrrolidinone carbon atom (pyrrolidinone ring system). The presence of the sulfanyl (-SH) functionality introduces redox-sensitive properties that may influence the compound's bioavailability and metabolic stability.

Recent studies have highlighted the importance of pyridine-containing heterocycles (pyridin-2-yl) in modulating enzyme activity through π-cation interactions and hydrophobic effects. When combined with the triazole scaffold as seen in this compound, these aromatic systems can enhance binding affinity to target proteins such as kinases and proteases involved in disease pathways. The spatial arrangement of these aromatic moieties creates opportunities for rational drug design strategies targeting specific protein pockets.

Synthetic approaches to this compound typically involve multi-step reactions starting from readily available precursors like pyrrolidinones and pyridine derivatives. Key steps include the formation of the triazole ring via [3+2] cycloaddition reactions, followed by selective introduction of the sulfanyl group through thiolation chemistry. Advanced purification techniques such as preparative HPLC are often required to isolate this compound due to its complex structure.

In vitro evaluations have demonstrated that compounds with similar structural motifs exhibit potent activity against various biological targets including viral proteases and bacterial efflux pumps. The presence of both polar (sulfanyl) and non-polar (aromatic rings) functionalities in this molecule enables it to interact with diverse biomolecular environments, potentially expanding its therapeutic applications beyond traditional small-molecule drugs.

The unique combination of features in this compound aligns well with current trends in drug discovery that emphasize multi-target directed ligands (MTDLs). The flexible scaffold allows for structural modifications at multiple positions while maintaining core pharmacophoric elements like the sulfanyl-containing triazole-pyrrolidinone linkage. This adaptability makes it an attractive platform for developing novel therapeutics through structure-based drug design approaches.

Ongoing research is exploring how variations in the sulfanyl group's oxidation state might influence pharmacokinetic properties such as cell membrane permeability and metabolic half-life. Computational modeling studies suggest that the spatial orientation of the pyridine ring relative to the triazole core plays a critical role in determining binding specificity toward target enzymes.

In summary, compounds like 1-{4-(Pyridin-2-Yl)-5-Sulfanyl-4H-1,2,4-Triazol-3-Ylmethyl}Pyrrolidin-2-One represent an important class of molecules at the intersection of organic chemistry and pharmaceutical sciences. Their complex architectures offer both challenges and opportunities for synthetic chemists while providing valuable tools for understanding molecular recognition processes in biological systems.

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Amadis Chemical Company Limited
(CAS:851879-25-9)1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one
A1249313
清らかである:99%/99%
はかる:1g/5g
価格 ($):230/667